molecular formula C18H21N5OS B2994040 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1235343-89-1

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2994040
CAS No.: 1235343-89-1
M. Wt: 355.46
InChI Key: KYQJDQKURYEPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a benzimidazole core linked via a methyl group to a piperidine-4-carboxamide scaffold, which is further substituted with a 4-methylthiazol-2-yl moiety. The benzimidazole ring (a bicyclic structure with fused benzene and imidazole) is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory properties . This structural combination positions the compound as a candidate for drug discovery, particularly in targeting enzymes or receptors where heterocyclic diversity is critical.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-12-11-25-18(19-12)22-17(24)13-6-8-23(9-7-13)10-16-20-14-4-2-3-5-15(14)21-16/h2-5,11,13H,6-10H2,1H3,(H,20,21)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQJDQKURYEPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzimidazole and thiazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:

  • Condensation reactions: Benzimidazole derivatives can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Thiazole formation: Thiazole rings can be constructed via the reaction of α-haloketones with thiourea or thioamides.

  • Piperidine ring formation: Piperidine rings can be introduced through cyclization reactions involving amino acids or their derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole and benzimidazole rings can be oxidized to form corresponding sulfoxides and oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and conditions like acidic or basic environments.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and conditions such as anhydrous ether or methanol.

  • Substitution: Nucleophiles like amines, alcohols, or halides, and conditions like polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed:

  • Oxidation products: Sulfoxides, oxo derivatives.

  • Reduction products: Amines, alcohols.

  • Substitution products: Amides, ethers, halides.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzimidazole and Heterocyclic Substitutions

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Notes Reference
Target Compound Benzimidazole-methyl-piperidine-4-carboxamide + 4-methylthiazole Not provided Hypothesized to target kinases or GPCRs due to thiazole and benzimidazole synergy
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine Benzimidazole + acetamidine + tosyl group Not provided Antimicrobial activity inferred from sulfonamide moiety
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole-bipyridine hybrid + phenylenediamine Not provided Fluorescent properties; potential anticancer/antimicrobial applications
VU0155069 Benzimidazole + piperidine + naphthamide + chloro substituent 462.97 Reported as a cannabinoid receptor modulator
FUBIMINA Benzimidazole + naphthylmethanone + fluoropentyl chain Not provided Cannabinoid receptor agonist (CB1/CB2)

Key Comparative Analysis

  • Heterocyclic Diversity :

    • The target compound’s 4-methylthiazole differs from imidazole-based analogues (e.g., ’s bipyridine-imidazole hybrid). Thiazoles generally exhibit higher metabolic stability than imidazoles due to reduced susceptibility to oxidative degradation .
    • Oxadiazole and triazine derivatives () prioritize hydrogen-bonding interactions, whereas the target’s thiazole may enhance π-π stacking with aromatic residues in target proteins .
  • Substituent Effects: The 4-methylthiazol-2-yl group in the target compound contrasts with fluorobenzyl () or naphthamide () substituents. Fluorinated groups (e.g., in FUB-UR-144, ) increase lipophilicity and blood-brain barrier penetration, while the methyl group in thiazole may optimize solubility and target selectivity . Piperidine vs.
  • Synthetic Routes :

    • The target compound likely requires multi-step synthesis, akin to ’s copper-catalyzed coupling or ’s microwave-assisted acetylation. However, the incorporation of thiazole may necessitate specialized reagents (e.g., 4-methylthiazol-2-amine) .
  • Pharmacological Potential: Imidazole-bipyridine derivatives () show anticancer activity, suggesting the target’s benzimidazole-thiazole combination could similarly target kinases or DNA repair enzymes . Piperidine-carboxamide scaffolds (e.g., VU0155069, ) are associated with central nervous system (CNS) targets, implying the target compound may cross the blood-brain barrier .

Biological Activity

The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide is a novel heterocyclic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Inhibition of Protein Kinases :
    • The compound has been identified as a potent inhibitor of Casein Kinase 1 delta (CK1δ), with an IC50 value of approximately 0.040 μM. This inhibition is significant because CK1δ plays a critical role in various cellular processes, including cell cycle regulation and signal transduction pathways associated with cancer progression .
  • Antiviral Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For instance, related benzimidazole derivatives have shown activity against herpes simplex virus type 1 (HSV-1), indicating potential for further exploration in antiviral applications .
  • PARP-1 Inhibition :
    • Recent research has demonstrated that benzimidazole derivatives can act as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), which is crucial for DNA repair mechanisms. The compound's structural similarities to effective PARP inhibitors suggest it may also possess this activity .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound and its derivatives:

Activity IC50 Value (μM) Reference
CK1δ Inhibition0.040
CK1ε Inhibition0.199
PARP-1 Inhibition8.65
Antiviral Activity (HSV-1)Not specified

Case Study 1: CK1δ Inhibition

In a study evaluating the selectivity of various compounds against CK1 family members, the target compound exhibited significant inhibition of CK1δ while maintaining lower activity against other kinases. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Case Study 2: Antiviral Potential

A related study explored the antiviral efficacy of benzimidazole derivatives against HSV-1, demonstrating that these compounds can significantly reduce viral plaque formation in vitro. This suggests that modifications to the core structure may enhance antiviral activity, warranting further investigation into this compound's potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.